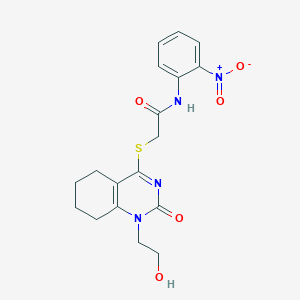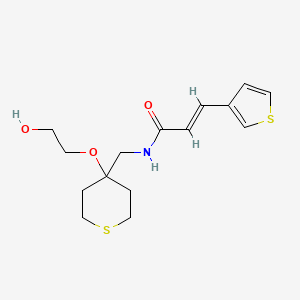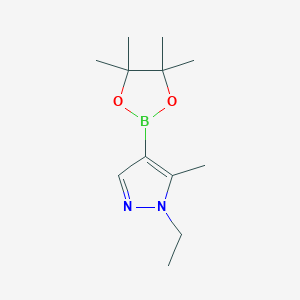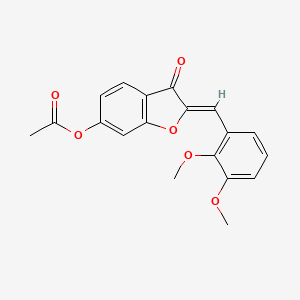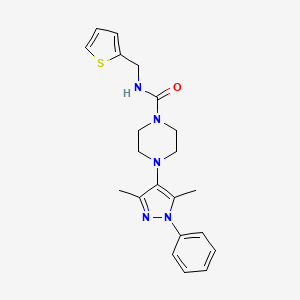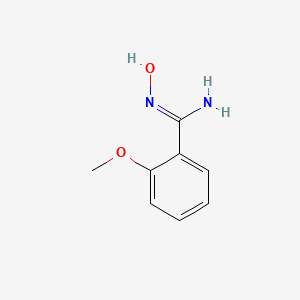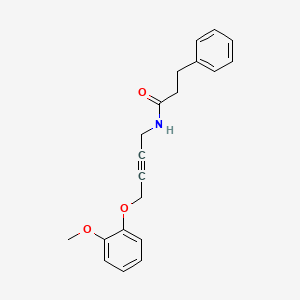
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-phenylpropanamide, also known as Mirogabalin, is a novel drug that has been developed for the treatment of neuropathic pain. It was first discovered by Daiichi Sankyo in 2005 and has since undergone extensive research to understand its mechanism of action and potential applications.
Applications De Recherche Scientifique
Novel Met Kinase Inhibitors
The study by Schroeder et al. (2009) details the discovery of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective inhibitors of the Met kinase superfamily. This research demonstrates the potential for designing targeted therapies for Met-dependent cancers, suggesting a pathway for exploring the therapeutic potential of related compounds, including N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-3-phenylpropanamide in oncological research (Schroeder et al., 2009).
Antioxidant Phenylpropanoids
Choudhary et al. (2008) isolated and identified new phenylpropanoids with antioxidant activity from Lindelofia stylosa, highlighting the importance of phenylpropanoids in medicinal chemistry for their antioxidant properties. This finding could imply the relevance of structurally related compounds, such as this compound, in the development of antioxidant agents (Choudhary et al., 2008).
Effects on Agrobacterium Virulence Genes
Joubert et al. (2002) studied the effects of new phenolic compounds on Agrobacterium virulence gene induction and gene transfer. This research could inform the agricultural and genetic engineering applications of this compound, given its potential interaction with plant pathogens and utility in genetic transformation studies (Joubert et al., 2002).
Antimicrobial Activity
Helal et al. (2013) synthesized and characterized novel 2-(6-methoxy-2-naphthyl)propionamide derivatives, evaluating their potential antibacterial and antifungal activities. This study provides a framework for assessing the antimicrobial potential of related compounds, which could include this compound, suggesting avenues for developing new antimicrobial agents (Helal et al., 2013).
Propriétés
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3/c1-23-18-11-5-6-12-19(18)24-16-8-7-15-21-20(22)14-13-17-9-3-2-4-10-17/h2-6,9-12H,13-16H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZKAHNUODHROD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[Ethyl(methyl)amino]butanoic acid hydrochloride](/img/structure/B2727804.png)
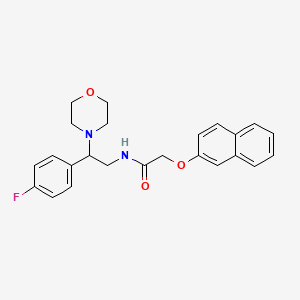
![Ethyl 9-benzyl-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2727807.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea](/img/structure/B2727808.png)
![6-Bromo-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B2727811.png)
![(2-{[(4-Chlorophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2727812.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-methoxybenzamide](/img/structure/B2727813.png)
